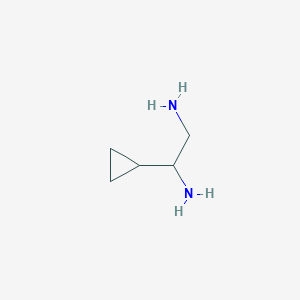
N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide” is a complex organic compound. It contains a tetrahydroisoquinoline group, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines has been a topic of considerable research interest. Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Tetrahydroisoquinolines with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be involved in multicomponent reactions for the C (1)-functionalization . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .作用機序
The mechanism of action of N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been reported to inhibit the activity of MMPs, which are involved in tissue remodeling and inflammation.
実験室実験の利点と制限
One of the advantages of using N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide in lab experiments is its relatively low toxicity compared to other compounds. This compound has been shown to be well-tolerated in animals at doses up to 500 mg/kg. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide research. One potential area of research is the development of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of this compound as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
合成法
N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide can be synthesized using a multi-step process that involves the condensation of 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with furan-3-sulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide dimethylacetal. The resulting product is then purified by column chromatography to obtain the final product.
科学的研究の応用
N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been reported to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,2-dimethylfuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-15(23(20,21)17-2)9-14(22-11)16(19)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,9,17H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRXFVCLHIMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2785706.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)
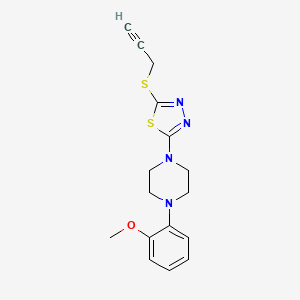
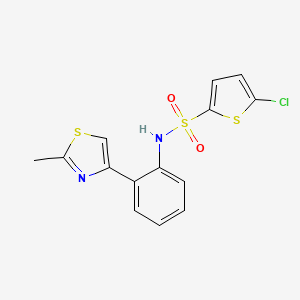
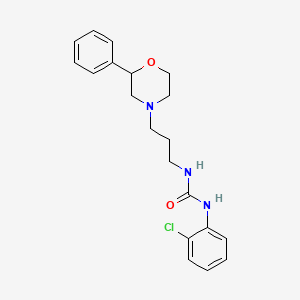
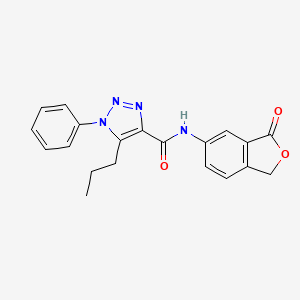
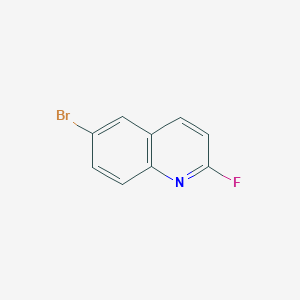
![ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2785717.png)
![5-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2785718.png)
![(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2785720.png)
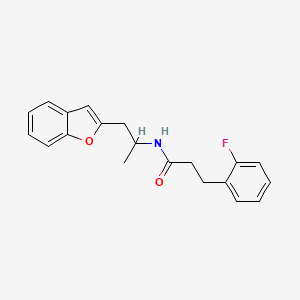
![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)
